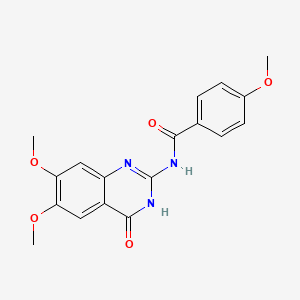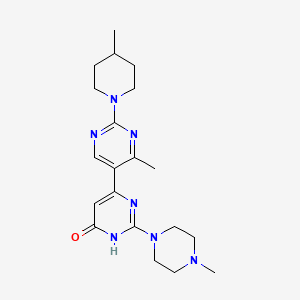![molecular formula C21H13NO7 B5965026 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B5965026.png)
5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as NPD, and it belongs to the family of dioxane derivatives. NPD has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of NPD as a fluorescent probe involves the coordination of metal ions to the nitro group and the furan ring. This coordination leads to the formation of a complex that emits fluorescence. The mechanism of action of NPD as a photosensitizer involves the absorption of light by NPD, which leads to the generation of reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
NPD has been shown to have low toxicity and is biocompatible, making it suitable for use in biological systems. In addition, NPD has been shown to have antioxidant properties, which can protect cells from oxidative stress. NPD has also been shown to have anti-inflammatory properties, which can reduce inflammation in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NPD in lab experiments include its high sensitivity and selectivity for metal ions, its low toxicity, and its biocompatibility. However, the limitations of using NPD in lab experiments include its limited solubility in water, which can affect its bioavailability, and its sensitivity to pH, which can affect its stability.
Direcciones Futuras
There are several future directions for the use of NPD in scientific research. One direction is the development of new methods for the synthesis of NPD that can improve its yield and purity. Another direction is the exploration of new applications for NPD, such as its use as a biosensor for the detection of biomolecules. In addition, the development of new derivatives of NPD that can enhance its properties, such as its solubility and stability, is also a future direction. Finally, the investigation of the mechanism of action of NPD in biological systems and its potential for therapeutic applications is also a future direction.
Conclusion:
In conclusion, NPD is a chemical compound that has gained attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. NPD has the potential to be used in various fields of scientific research, and further investigation is needed to fully explore its properties and potential applications.
Métodos De Síntesis
NPD can be synthesized using various methods, including refluxing, microwave-assisted synthesis, and ultrasound-assisted synthesis. Refluxing is the most commonly used method, and it involves heating a mixture of 3-nitrobenzaldehyde, furfural, and barbituric acid in ethanol. The mixture is then refluxed for several hours, and NPD is obtained as a yellow solid. Microwave-assisted synthesis involves using a microwave to heat the mixture of reactants, which reduces the reaction time. Ultrasound-assisted synthesis involves using ultrasound waves to promote the reaction between the reactants.
Aplicaciones Científicas De Investigación
NPD has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for the treatment of cancer. In addition, NPD has been used as a catalyst for various organic reactions, including the synthesis of pyrazoles and pyrroles. NPD has also been used as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO7/c23-19-17(20(24)29-21(28-19)13-5-2-1-3-6-13)12-16-9-10-18(27-16)14-7-4-8-15(11-14)22(25)26/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRONLQWAXZIHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,4-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5964946.png)
![1-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-2-morpholin-4-ylethanol](/img/structure/B5964947.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5964950.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-methylbenzoate](/img/structure/B5964967.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B5964971.png)
![4-(4-isopropoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964982.png)
![ethyl (4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B5964990.png)
![1-(2-methylphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5964998.png)
![N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B5965006.png)
![N-{[1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5965018.png)
![N-cyclobutyl-5-{1-[3-(2-pyrazinyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5965023.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B5965043.png)
